molecular formula C14H32N4 B1239180 (E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine

(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine

Cat. No.: B1239180
M. Wt: 256.43 g/mol
InChI Key: XFWLTFZLLXVKDY-AATRIKPKSA-N
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Description

PMID27376512-Compound-PG-11048 is a small molecular drug with a molecular weight of 256.43. It is known for its potential therapeutic applications, particularly in the field of oncology. This compound has been studied for its ability to interfere with specific cellular processes, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PMID27376512-Compound-PG-11048 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .

Industrial Production Methods

Industrial production of PMID27376512-Compound-PG-11048 follows standard pharmaceutical manufacturing practices. This includes large-scale synthesis in reactors, purification through crystallization or chromatography, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

PMID27376512-Compound-PG-11048 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may result in hydrogenated products .

Scientific Research Applications

Mechanism of Action

The mechanism of action of PMID27376512-Compound-PG-11048 involves its interaction with specific molecular targets within the cell. It is known to inhibit certain enzymes and disrupt cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death). The exact molecular targets and pathways involved are still under investigation, but it is believed to interfere with DNA methylation and histone deacetylation processes .

Comparison with Similar Compounds

Similar Compounds

  • PMID27376512-Compound-PG-11047
  • NSC-106084
  • NSC-137546
  • NSC-138419
  • NSC-154957
  • NSC-158324
  • NSC-319745
  • NSC-345763
  • NSC-348926
  • NSC-401077
  • NSC-54162
  • NSC-56071
  • NSC-57893
  • NSC-622444
  • NSC-622445
  • NSC-623548
  • S-tubercidinylhomocysteine

Uniqueness

PMID27376512-Compound-PG-11048 stands out due to its specific molecular structure and unique mechanism of action. Unlike some of its analogs, it has shown a higher potency in inhibiting cancer cell growth and inducing apoptosis. Its ability to target multiple pathways simultaneously makes it a versatile compound in cancer research .

Properties

Molecular Formula

C14H32N4

Molecular Weight

256.43 g/mol

IUPAC Name

(E)-N,N'-bis[3-(ethylamino)propyl]but-2-ene-1,4-diamine

InChI

InChI=1S/C14H32N4/c1-3-15-11-7-13-17-9-5-6-10-18-14-8-12-16-4-2/h5-6,15-18H,3-4,7-14H2,1-2H3/b6-5+

InChI Key

XFWLTFZLLXVKDY-AATRIKPKSA-N

Isomeric SMILES

CCNCCCNC/C=C/CNCCCNCC

SMILES

CCNCCCNCC=CCNCCCNCC

Canonical SMILES

CCNCCCNCC=CCNCCCNCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine
Reactant of Route 2
(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine
Reactant of Route 3
(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine
Reactant of Route 4
(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine
Reactant of Route 5
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Reactant of Route 6
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(E)-N,N'-Bis[3-(ethylamino)propyl]-2-butene-1,4-diamine

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